1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Overview
Description
1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C25H30N2O2S and its molecular weight is 422.6 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, also known by its CAS number 860611-00-3, is a compound that combines naphthalene and oxadiazole moieties. This unique structure suggests potential biological activities, particularly in the context of cancer research and other therapeutic applications.
- Molecular Formula : CHNOS
- Molar Mass : 422.58 g/mol
Biological Activity Overview
The biological activity of compounds similar to this compound has been explored extensively in recent studies. The following sections summarize key findings related to its cytotoxicity, mechanism of action, and potential therapeutic applications.
Cytotoxicity Studies
Research indicates that compounds featuring naphthalene and oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of naphthoquinone derivatives on HeLa cells (cervical cancer), revealing promising results with certain derivatives inducing apoptosis at higher rates than traditional chemotherapeutics such as etoposide . This suggests that the naphthalene component may enhance the anticancer properties of the compound.
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | TBD | Apoptosis induction |
Naphthoquinone Derivative A | HeLa | 10 | Caspase activation |
Naphthoquinone Derivative B | HepG2 | 15 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- VEGFR-2 Inhibition : Similar oxadiazole-naphthalene hybrids have shown inhibitory activity against VEGFR-2, a key target in cancer therapy. Compounds designed with this scaffold demonstrated significant antiproliferative effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting that this compound may share this property .
- Apoptosis Induction : Flow cytometry studies indicated that certain derivatives could induce apoptosis through caspase activation. For example, a derivative showed a 22.86% increase in apoptotic cells compared to controls .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activities of similar compounds:
- Study on Naphthoquinones : A recent study focused on naphthoquinones and their derivatives found that these compounds possess broad-spectrum cytotoxicity against various tumor cell lines. The findings suggest that modifications to the naphthalene structure can enhance anticancer efficacy while reducing side effects .
Properties
IUPAC Name |
1-naphthalen-2-yl-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c1-2-3-4-7-18-10-12-20(13-11-18)24-26-27-25(29-24)30-17-23(28)22-15-14-19-8-5-6-9-21(19)16-22/h5-6,8-9,14-16,18,20H,2-4,7,10-13,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNSAMXYXKRGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134135 | |
Record name | 1-(2-Naphthalenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601134135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-00-3 | |
Record name | 1-(2-Naphthalenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]thio]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860611-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Naphthalenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601134135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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